molecular formula C25H27N3O4S2 B2561548 N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 868965-83-7

N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No. B2561548
M. Wt: 497.63
InChI Key: VSRZDQKQQAOFDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates2. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives2.



Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. The exact method would depend on the specific properties of the compound.



Chemical Reactions Analysis

The chemical reactions of a compound can be studied using various techniques such as NMR, mass spectrometry, and chromatographic methods. The exact reactions a compound can undergo would depend on its functional groups and overall structure.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, melting point can be determined using a melting point apparatus, solubility can be determined experimentally in various solvents, and the compound’s reactivity can be studied using various chemical reactions.


Scientific Research Applications

Cholinesterase Inhibition and Antioxidant Activity

Research on thiophene derivatives, such as the synthesis and evaluation of thiophene-2-carboxamide Schiff base derivatives, has demonstrated significant potential in inhibiting cholinesterase enzymes. These enzymes, including butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), are key targets for treatments of neurodegenerative diseases like Alzheimer's. One study found that these derivatives are effective dual inhibitors, showcasing high inhibition percentages against both BChE and AChE, with some compounds also displaying good antioxidant potential. This indicates their potential use in designing treatments for neurodegenerative disorders (Kausar et al., 2021).

Antibiotic and Antibacterial Applications

Another avenue of research has explored the synthesis of thiophene derivatives for new antibiotic and antibacterial drugs. These compounds have been studied for their effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents (Ahmed, 2007).

Molecular Docking and Drug Design

The application of molecular docking studies to thiophene derivatives has furthered understanding of their interaction with biological targets. This approach aids in the rational design of more potent and selective inhibitors for enzymes or receptors, by predicting the binding efficiency and orientation of these molecules within target sites. Such studies are invaluable in the drug development process, allowing for the optimization of compound structures to enhance therapeutic efficacy and reduce side effects.

Antifungal and Antianxiety Activities

Research on thiophene derivatives has also uncovered compounds with notable antifungal and antianxiety activities. This suggests their potential as leads in developing treatments for fungal infections and anxiety disorders. The synthesis of novel thiophene derivatives and evaluation of their biological activities lay the groundwork for discovering new drugs with improved efficacy and safety profiles (Amr et al., 2010).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Material safety data sheets (MSDS) provide information on handling, storage, and disposal of compounds. However, for novel compounds, these may not be readily available and safety assessments may need to be conducted.


Future Directions

The future directions for research into a compound would depend on its properties and potential applications. This could involve further studies into its synthesis, properties, and potential uses.


Please note that this is a general overview and the specific details for your compound may vary. For detailed information, it would be necessary to conduct specific studies or consult with a specialist in the field.


properties

IUPAC Name

N-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S2/c1-26-24(30)22-20-11-7-4-8-12-21(20)33-25(22)27-23(29)17-13-15-19(16-14-17)34(31,32)28(2)18-9-5-3-6-10-18/h3,5-6,9-10,13-16H,4,7-8,11-12H2,1-2H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRZDQKQQAOFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

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